molecular formula C48H91NO16S B3026236 N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide CAS No. 1292769-63-1

N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide

Cat. No.: B3026236
CAS No.: 1292769-63-1
M. Wt: 970.3 g/mol
InChI Key: JMXDOGIVEGVEOO-SFAIZGPWSA-N
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Description

This sulfated glycosphingolipid is characterized by a β-D-glucopyranosyl residue linked to a 3-O-sulfo-β-D-galactopyranosyl group at the 4-position. Its structure includes an octadecanamide chain attached to a sphingoid base with defined stereochemistry (1S,2R,3E) and a hydroxyl group at position 2. The sulfate group on the galactose moiety enhances its polarity, influencing its solubility and interaction with biological targets such as cell-surface receptors or enzymes involved in lipid signaling . Synthetically, similar sulfated glycolipids are prepared via multi-step glycosylation and sulfation reactions, as seen in , where controlled deacetylation and coupling with acyl donors are critical .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H91NO16S/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-61-47-43(56)42(55)45(39(34-51)63-47)64-48-44(57)46(65-66(58,59)60)41(54)38(33-50)62-48/h29,31,36-39,41-48,50-52,54-57H,3-28,30,32-35H2,1-2H3,(H,49,53)(H,58,59,60)/b31-29+/t36-,37+,38+,39+,41-,42+,43+,44+,45+,46-,47+,48-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXDOGIVEGVEOO-SFAIZGPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OS(=O)(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)OS(=O)(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H91NO16S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

970.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide is a complex glycosylated compound with potential biological significance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a long-chain fatty acid amide structure with a hydroxyl group and a glycoside moiety. Its structural complexity suggests potential interactions with biological membranes and receptors.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the sulfo-beta-D-galactopyranosyl group enhances its interaction with microbial membranes, potentially disrupting their integrity.

2. Anti-inflammatory Effects

Studies have demonstrated that similar compounds can modulate inflammatory pathways. The fatty acid amide component may interact with cannabinoid receptors, suggesting a role in reducing inflammation through endocannabinoid signaling pathways.

3. Neuroprotective Properties

There is evidence that glycosylated compounds can protect neuronal cells from apoptosis. The mechanism may involve the modulation of cell signaling pathways related to survival and stress responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Interaction : The hydrophobic regions of the molecule may integrate into lipid bilayers, affecting membrane fluidity and permeability.
  • Receptor Binding : The compound may act as a ligand for various receptors involved in inflammatory and neuroprotective responses.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of similar glycosylated fatty acid amides against various bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, highlighting the potential therapeutic applications in treating infections.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration, administration of related compounds showed reduced neuronal death and improved behavioral outcomes. This suggests potential applications in neurodegenerative diseases like Alzheimer's.

Data Summary

Biological ActivityMechanismReference
AntimicrobialMembrane disruption
Anti-inflammatoryCannabinoid receptor modulation
NeuroprotectiveCell signaling modulation

Scientific Research Applications

Pharmaceutical Applications

This compound has been explored for its potential as a drug delivery system due to its amphiphilic nature. Its ability to form micelles can enhance the solubility of hydrophobic drugs, improving their bioavailability.

Case Study: Drug Delivery Systems

A study demonstrated that formulations containing this compound significantly improved the delivery of poorly soluble drugs in vitro, suggesting its utility in enhancing therapeutic efficacy ( ).

Antiviral Properties

Research indicates that derivatives of this compound may exhibit antiviral activity. The presence of sugar moieties enhances binding to viral proteins, potentially inhibiting viral entry into host cells.

Case Study: Antiviral Efficacy

In vitro studies showed that compounds similar to N-[(1S,2R,3E)-2-hydroxy...] inhibited the replication of certain viruses by interfering with their glycoprotein interactions ( ).

Glycobiology Research

The sugar components of this compound make it valuable in glycobiology studies. It can be used to investigate glycan-protein interactions and their implications in cellular signaling and disease mechanisms.

Case Study: Glycan Interaction Studies

Researchers utilized this compound to explore its binding affinity with lectins, providing insights into cell adhesion processes ( ).

Cancer Research

Preliminary studies suggest that compounds similar to N-[(1S,2R,3E)-2-hydroxy...] may have anticancer properties due to their ability to induce apoptosis in cancer cells.

Case Study: Apoptosis Induction

In a controlled study, treatment with this compound led to increased apoptosis markers in various cancer cell lines, indicating a potential role in cancer therapy ( ).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between the target compound and structurally related glycosphingolipids:

Compound Name / ID Glycosyl Residues Modifications Acyl Chain / Sphingoid Base Molecular Weight Key Biological Notes References
Target Compound 4-O-(3-O-sulfo-β-D-galactopyranosyl)-β-D-glucopyranosyl 3-O-sulfate on galactose C18:0 octadecanamide / C17:1 sphingoid ~1,100–1,200* Enhanced polarity; potential signaling roles
N-[(2S,3R,4E)-1-{[GalNAc-β1->3Gal-α1->3Gal-β1->4Glc-β1->1']oxy}-3-hydroxy-4-octadecen-2-yl]octadecanamide () GalNAc-β1->3Gal-α1->3Gal-β1->4Glc Non-sulfated; branched oligosaccharide C18:0 octadecanamide / C18:1 sphingoid 1,255.585 Binds parvovirus B19 receptor
Termitomycesphin D () β-D-glucopyranosyl 9-hydroxy-9-methyl group on sphingoid C18:0 octadecanamide / C17:2 sphingoid ~1,200* Unique antifungal activity
Neu5Aca2,6Gal-Ceramide () Neu5Ac-α2->6Gal-β1->4Glc Sialic acid (Neu5Ac) modification Varies (e.g., C18:0) ~1,197–1,250* Immune cell modulation
LacCer(d18:1/16:0) () β-D-galactopyranosyl-(1->4)-β-D-glucopyranosyl Non-sulfated C16:0 hexadecanamide / C18:1 sphingoid 862.18 Membrane lipid raft component
Gb3(d18:1/24:0) () α-D-galactopyranosyl-(1->4)-β-D-galactopyranosyl-(1->4)-β-D-glucopyranosyl Non-sulfated; α-Gal epitope C24:0 tetracosanamide / C18:1 sphingoid ~1,150* Recognized by Shiga toxin

*Estimated based on analogous structures.

Critical Analysis

Sulfation vs. Sialylation : The target compound’s 3-O-sulfo group () contrasts with sialylated variants (), which bear negatively charged sialic acids. Sulfation may confer specificity for sulfatide-binding proteins (e.g., myelin-associated glycoprotein), whereas sialylated forms interact with siglecs or viral hemagglutinins .

Glycosyl Branching : highlights a compound with a triply branched galactose chain (GalNAc-β1->3Gal-α1->3Gal-β1->4Glc), enabling multivalent receptor binding. The target’s simpler disaccharide may limit such interactions but improve synthetic accessibility .

Acyl Chain Length : Longer acyl chains (e.g., C24:0 in ) enhance membrane anchoring, while shorter chains (e.g., C16:0 in ) increase mobility. The target’s C18:0 chain balances stability and fluidity .

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